molecular formula C14H19NO3 B12639479 3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione CAS No. 1420983-98-7

3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione

Cat. No.: B12639479
CAS No.: 1420983-98-7
M. Wt: 249.30 g/mol
InChI Key: KEUDCDGBJILYHA-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3a,4,5,6,7,7a-Hexahydro-2-hydroxy-4-methyl-7-(1-methylethyl)-4,7-etheno-1H-isoindole-1,3(2H)-dione , also known as AH-8529, is a complex organic molecule with significant potential in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The molecular formula of AH-8529 is C15H22O3C_{15}H_{22}O_3, and it features a unique bicyclic structure that contributes to its biological activity. The presence of hydroxyl and ketone functional groups enhances its interaction with biological targets.

Biological Activity Overview

AH-8529 has been investigated for various biological activities, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Antioxidant Effects

Antimicrobial Activity

Studies have shown that AH-8529 exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial activity observed:

CompoundBacteria ScreenedFungi ScreenedHighest Activity AgainstConcentrationActivity Inhibition Zone (mm)
AH-8529Staphylococcus aureus, E. coliCandida albicansE. coli100 µg/ml20
Pseudomonas aeruginosaAspergillus nigerStaphylococcus aureus100 µg/ml18

These results indicate that AH-8529 has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Properties

AH-8529 has shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. The following table summarizes findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20G1 phase cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study conducted by Farghaly et al., AH-8529 was synthesized and evaluated for its antimicrobial efficacy against common pathogens. The compound exhibited notable activity against E. coli and S. aureus, suggesting its potential use in treating infections caused by these organisms.

Case Study 2: Anticancer Activity

Research published in the journal Medicinal Chemistry highlighted the anticancer effects of AH-8529 on MCF-7 cells. The study utilized various assays to confirm that the compound induces apoptosis through the activation of caspase pathways.

Properties

CAS No.

1420983-98-7

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-hydroxy-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C14H19NO3/c1-8(2)14-6-4-13(3,5-7-14)9-10(14)12(17)15(18)11(9)16/h4,6,8-10,18H,5,7H2,1-3H3

InChI Key

KEUDCDGBJILYHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C3C2C(=O)N(C3=O)O)C

Origin of Product

United States

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